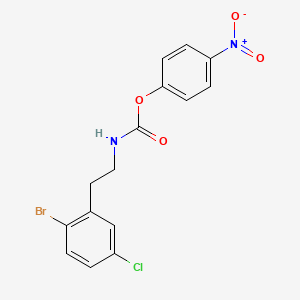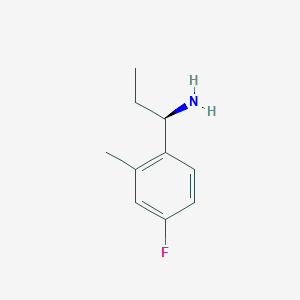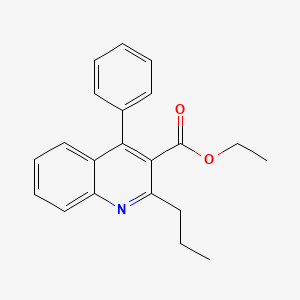
4-Cyclobutyl-2-fluoro-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-2-fluoronitrobenzene is an organic compound with the molecular formula C10H10FNO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-fluoronitrobenzene typically involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene. One common method is the reaction of 4-fluoronitrobenzene with cyclobutyl lithium or cyclobutyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclobutyl-2-fluoronitrobenzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency of the nucleophilic aromatic substitution process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutyl-2-fluoronitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, alkoxides, and thiolates. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
From Nucleophilic Aromatic Substitution: Substituted derivatives such as 4-cyclobutyl-2-aminonitrobenzene.
From Reduction: 4-Cyclobutyl-2-fluoroaniline.
From Oxidation: Various oxidized products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-2-fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-2-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronitrobenzene: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in nucleophilic aromatic substitution reactions.
4-Cyclobutyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Cyclobutyl-2-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns in substitution reactions.
Uniqueness
4-Cyclobutyl-2-fluoronitrobenzene is unique due to the combination of the cyclobutyl group and the fluorine atom on the nitrobenzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
4-cyclobutyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO2/c11-9-6-8(7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
InChI-Schlüssel |
OEMNMFYAGUPPRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
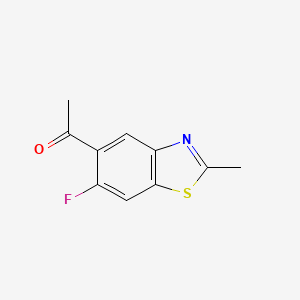
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

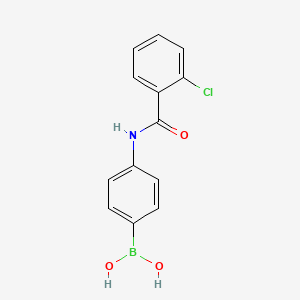
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

